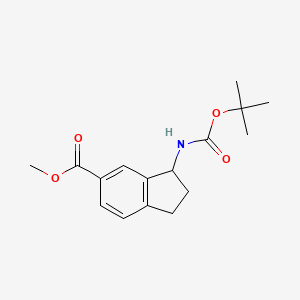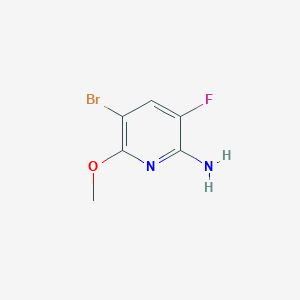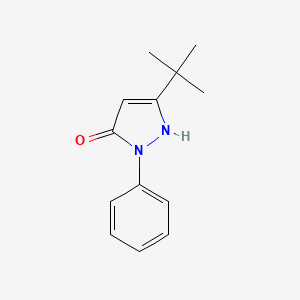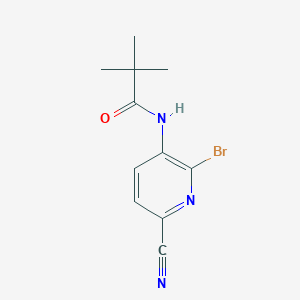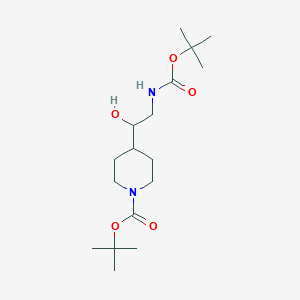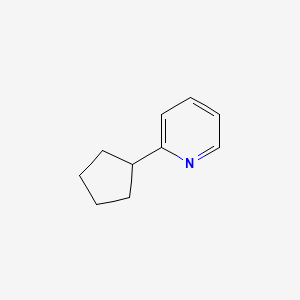![molecular formula C9H9BrN2O B15225485 (7-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B15225485.png)
(7-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol is a chemical compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a bromine atom and a hydroxymethyl group in its structure makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform, leading to the formation of 3-bromo-2-methylimidazo[1,2-a]pyridinium tribromide. This intermediate is then treated with sodium methoxide to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(7-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products
Oxidation: The major products are the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The major product is the hydrogenated imidazo[1,2-a]pyridine.
Substitution: The major products are the substituted imidazo[1,2-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (7-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new chemical entities.
Biology
In biological research, this compound is studied for its potential antimicrobial and antiviral properties. The presence of the bromine atom enhances its biological activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its role in treating infections and other diseases due to its antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (7-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol involves its interaction with biological targets such as enzymes and receptors. The bromine atom and hydroxymethyl group play crucial roles in binding to these targets, leading to the inhibition or activation of specific biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating microbial growth and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom and hydroxymethyl group, making it less reactive.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Similar structure but lacks the hydroxymethyl group.
8-Hydroxy-2-methylimidazo[1,2-a]pyridine: Contains a hydroxyl group instead of a bromine atom.
Uniqueness
(7-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group. This combination enhances its reactivity and biological activity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C9H9BrN2O |
|---|---|
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
(7-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol |
InChI |
InChI=1S/C9H9BrN2O/c1-6-4-12-3-2-8(10)7(5-13)9(12)11-6/h2-4,13H,5H2,1H3 |
Clave InChI |
SYYOPQKZSGSWNT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C=CC(=C(C2=N1)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15225402.png)
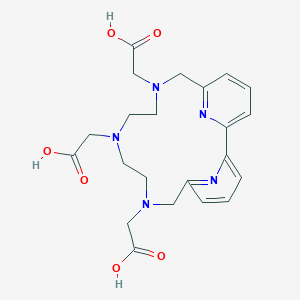
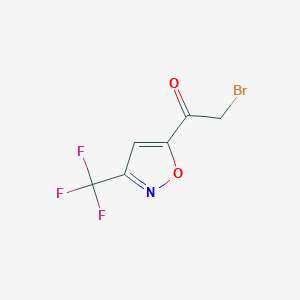


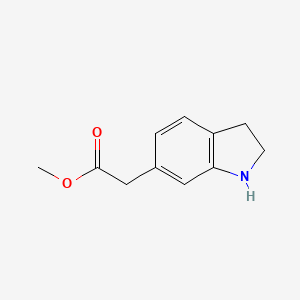
![6-Bromo-5-methylimidazo[1,5-a]pyridine](/img/structure/B15225436.png)
